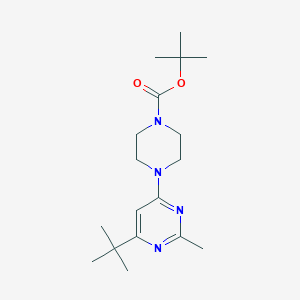

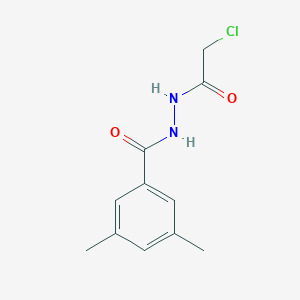

![molecular formula C16H15ClN4S B6461895 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 2548984-25-2](/img/structure/B6461895.png)

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is a chemical compound. Its linear formula is C19H12ClF5N2O2S . Pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure, are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazolines were synthesized using a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been investigated . The preparation of a key intermediate in the synthesis of zolazepam was reconsidered, involving acylation, chlorination, and other steps .Wissenschaftliche Forschungsanwendungen

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has been studied for its potential applications in various scientific research fields. It has been used as a ligand for the coordination of metal ions in order to form complexes, which can then be studied for their potential applications in medicinal chemistry and drug discovery. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic synthesis. Additionally, this compound has been used in the synthesis of polymers and as a fluorescent probe for the detection of metal ions.

Wirkmechanismus

Target of Action

Similar compounds have shown promising in vitro antipromastigote activity

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . The presence of the chlorophenyl, sulfanyl, and pyrazolyl groups could potentially contribute to these interactions.

Biochemical Pathways

Similar compounds have been found to exhibit antiviral and antitumoral activities , suggesting that they may interfere with the replication mechanisms of viruses or the proliferation of tumor cells.

Result of Action

Similar compounds have shown promising in vitro antipromastigote activity , suggesting that they may inhibit the growth of certain parasites.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has low toxicity, making it safe to use in lab experiments. However, this compound is not very soluble in water, which can be a limitation when using it in lab experiments.

Zukünftige Richtungen

Some potential future directions for the use of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine include its use as a corrosion inhibitor, as a catalyst in organic synthesis, and as a fluorescent probe for the detection of metal ions. Additionally, it could be used as a ligand for the coordination of metal ions in order to form complexes for use in medicinal chemistry and drug discovery. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammatory diseases.

Synthesemethoden

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can be synthesized by the reaction of 4-chlorophenyl methyl sulfide and 3,5-dimethyl-1H-pyrazol-1-yl pyrazine in a one-pot synthesis. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at a temperature of 110-130 °C for 6-8 hours. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then isolated by filtration and recrystallization.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylpyrazol-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-16(19-8-7-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULSRGITSFPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CN=C2SCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)

![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)

![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)

![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)

![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)

![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)

![2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461880.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine](/img/structure/B6461902.png)

![7-(4-methoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6461916.png)